Lentiginosine

glycosidase inhibition enantioselectivity amyloglucosidase

For research programs requiring unambiguous target engagement, Lentiginosine is the definitive amyloglucosidase inhibitor, demonstrating a Ki of 2 μM and inactivity against 17 other glycosidases. This enantiomerically pure tool compound ensures clean pharmacological data, eliminating confounding multi-target effects. Essential for Hsp90 middle-domain studies and tumor-selective apoptosis research. Verify lot-specific purity for critical SAR investigations.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 125279-72-3
Cat. No. B1674729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLentiginosine
CAS125279-72-3
Synonyms1,2-di-epi-lentiginosine
1,2-dihydroxyindolizidine
lentiginosine
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESC1CCN2CC(C(C2C1)O)O
InChIInChI=1S/C8H15NO2/c10-7-5-9-4-2-1-3-6(9)8(7)11/h6-8,10-11H,1-5H2/t6-,7-,8-/m1/s1
InChIKeySQECYPINZNWUTE-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lentiginosine (CAS 125279-72-3): Chemical Profile and Baseline Characteristics for Procurement Decisions


Lentiginosine (CAS 125279-72-3, molecular formula C₈H₁₅NO₂, molecular weight 157.21) is a dihydroxyindolizidine alkaloid belonging to the iminosugar class of natural products [1]. Originally isolated from the leaves of Astragalus lentiginosus, this compound exists as two distinct enantiomers: natural (+)-lentiginosine and the non-natural (−)-lentiginosine, each with markedly different biological profiles [2]. Lentiginosine functions as a competitive glycosidase inhibitor by mimicking the transition state of enzymatic carbohydrate hydrolysis, and has been established as a reference compound in the field of iminosugar research [3].

Why Generic Substitution of Lentiginosine with Other Polyhydroxylated Indolizidine Alkaloids Fails for Scientific Research and Industrial Applications


Polyhydroxylated indolizidine alkaloids such as swainsonine, castanospermine, and lentiginosine share a common structural scaffold but exhibit fundamentally distinct glycosidase inhibition profiles that preclude interchangeable use [1]. While swainsonine acts as a potent inhibitor of α-mannosidase and castanospermine targets α- and β-glucosidases broadly, natural (+)-lentiginosine demonstrates an exceptionally narrow and specific inhibition spectrum limited almost exclusively to amyloglucosidase, showing no activity against 17 other tested glycosidases [2]. Furthermore, the enantiomeric identity of lentiginosine is critical: the natural (+)-enantiomer and non-natural (−)-enantiomer differ by up to 35-fold in inhibitory potency against the same enzyme target, and (−)-lentiginosine possesses unique proapoptotic activity absent in the natural form [3]. These fundamental differences in target selectivity, potency, and biological mechanism render generic substitution with other indolizidine alkaloids or even the opposite enantiomer scientifically invalid.

Lentiginosine (CAS 125279-72-3): Product-Specific Quantitative Evidence Guide for Scientific Selection and Procurement


Enantiomer-Dependent Amyloglucosidase Inhibition: (+)-Lentiginosine Exhibits 35-Fold Greater Potency than (−)-Lentiginosine and 2-Fold Greater than Castanospermine

Synthetic (+)-lentiginosine demonstrates substantially superior amyloglucosidase inhibitory activity compared to both its enantiomer (−)-lentiginosine and the related indolizidine alkaloid castanospermine. In direct head-to-head enzymatic assays using amyloglucosidase from Aspergillus niger, (+)-lentiginosine exhibited a Ki value of 2 μM, which is 35-fold more potent than the Ki of 70 μM measured for (−)-lentiginosine under identical conditions [1]. Furthermore, (+)-lentiginosine was twice as potent as castanospermine (Ki = 4 μM) in the same assay system, establishing it as the most potent competitive inhibitor of amyloglucosidases among azasugars and their analogues [1].

glycosidase inhibition enantioselectivity amyloglucosidase enzyme kinetics

Unprecedented Glycosidase Selectivity Profile: (+)-Lentiginosine Shows No Activity Against 17 Other Glycosidases

(+)-Lentiginosine exhibits a remarkably narrow and specific glycosidase inhibition profile that distinguishes it from broadly acting polyhydroxylated indolizidines. In comprehensive selectivity screening, both (+)-lentiginosine and (−)-lentiginosine were tested against a panel of 18 glycosidases and were found to be completely inactive toward 17 of them, including α-glucosidases such as sucrase, maltase, yeast α-glucosidase, and glucosidase I, as well as other glycosidase families [1]. The natural product was originally characterized as inhibiting only amyloglucosidase with a Ki of 1 × 10⁻⁵ M (10 μM), with no detectable inhibition of other α-glucosidases or any other glycosidases tested [2].

enzyme selectivity glycosidase panel off-target activity amyloglucosidase specificity

Enantiomer-Divergent Biological Mechanism: (−)-Lentiginosine Induces Apoptosis in Tumor Cells, an Activity Absent in Natural (+)-Lentiginosine

The non-natural enantiomer (−)-lentiginosine possesses a unique proapoptotic activity that is entirely absent in the natural (+)-lentiginosine. Studies demonstrate that (−)-lentiginosine induces apoptosis on tumor cells of different origin while exhibiting poor cytotoxicity toward non-transformed cells [1]. This activity represents a complete mechanistic divergence from the glycosidase inhibition profile of (+)-lentiginosine, as the apoptosis-inducing effect is not mediated through amyloglucosidase inhibition. The 2-epimer of lentiginosine showed no activity against any glycosidases tested, further confirming that subtle stereochemical changes dramatically alter biological function [2].

apoptosis cancer cell biology enantiomer-specific activity cytotoxicity

Hsp90 Inhibition via Middle Domain Binding: (+)-Lentiginosine Targets a Distinct Site from Geldanamycin-Derived Inhibitors

(+)-Lentiginosine inhibits Hsp90 (heat shock protein 90) through a mechanism distinct from classical ATP-competitive inhibitors such as geldanamycin derivatives (e.g., 17-AAG, 17-DMAG). Limited proteolysis and biochemical assays indicate that (+)-lentiginosine binds to the middle domain of Hsp90 rather than the N-terminal ATP-binding pocket targeted by most clinical Hsp90 inhibitors [1]. Among a panel of lentiginosine derivatives tested, unmodified (+)-lentiginosine exhibited the highest affinity toward Hsp90 and was the most efficient inhibitor of Hsp90 ATPase activity, suggesting that structural modifications reduce rather than enhance chaperone-targeting potency [1].

Hsp90 molecular chaperone cancer therapeutics ATPase inhibition

Stereochemical Criticality: The 2-Epimer of Lentiginosine Exhibits Complete Loss of Glycosidase Inhibitory Activity

The stereochemical configuration at the C2 hydroxyl position is absolutely critical for lentiginosine's biological activity. The 2-epimer of lentiginosine, which differs solely in the configuration of the hydroxyl group at carbon 2, was purified from the same plant extracts and tested against the full glycosidase panel. This compound exhibited no detectable inhibitory activity against any of the glycosidases tested, including amyloglucosidase, sucrase, maltase, yeast α-glucosidase, and glucosidase I [1]. This complete loss of function demonstrates that the specific (1S,2S,8aS) configuration of natural (+)-lentiginosine is non-negotiable for target engagement.

stereochemistry structure-activity relationship epimer glycosidase inhibition

Lentiginosine (CAS 125279-72-3): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Enzymology Research Requiring Highly Selective Amyloglucosidase Inhibition

(+)-Lentiginosine is the optimal tool compound for studies requiring unambiguous attribution of biological effects to amyloglucosidase inhibition. With demonstrated inactivity against 17 other glycosidases, including other α-glucosidases such as sucrase, maltase, yeast α-glucosidase, and glucosidase I, it provides a clean pharmacological tool that eliminates confounding multi-target effects associated with castanospermine or swainsonine [1]. Its Ki of 2 μM against Aspergillus niger amyloglucosidase establishes it as the most potent and specific competitive inhibitor in its class, enabling precise enzyme kinetic studies [1].

Cancer Cell Biology Studies of Enantiomer-Specific Apoptosis Mechanisms

(−)-Lentiginosine is specifically indicated for apoptosis research in tumor cell models. Unlike the natural (+)-enantiomer, (−)-lentiginosine induces apoptosis in tumor cells of different origin while demonstrating poor cytotoxicity toward non-transformed cells, providing a tumor-selective activity profile [2]. This enantiomer-divergent mechanism offers a unique opportunity to investigate apoptosis pathways independent of glycosidase inhibition, making (−)-lentiginosine a valuable chemical probe for cancer biology and drug discovery programs seeking novel apoptosis-inducing scaffolds [2].

Hsp90-Targeted Drug Discovery Requiring Non-ATP-Competitive Mechanistic Tools

(+)-Lentiginosine serves as a mechanistically distinct Hsp90 inhibitor for drug discovery programs investigating chaperone biology. Its binding to the Hsp90 middle domain, rather than the N-terminal ATP-binding pocket targeted by geldanamycin derivatives, provides an orthogonal tool for studying middle-domain pharmacology [3]. Unmodified (+)-lentiginosine demonstrates the highest affinity and ATPase inhibitory potency among tested lentiginosine derivatives, positioning it as the reference compound for structure-activity studies in this chemotype space [3]. This distinct binding mechanism may inform strategies to overcome resistance or toxicity issues associated with classical Hsp90 N-terminal inhibitors [3].

Stereochemistry and Structure-Activity Relationship (SAR) Studies of Iminosugar Scaffolds

Both enantiomers of lentiginosine and their epimers constitute essential reference standards for SAR studies investigating the relationship between stereochemistry and biological function in polyhydroxylated indolizidine alkaloids. The 35-fold potency difference between (+)- and (−)-lentiginosine against amyloglucosidase, combined with the complete inactivity of the 2-epimer, provides a well-characterized system for computational modeling, docking studies, and rational design of iminosugar-based glycosidase inhibitors [1] [4]. Lentiginosine derivatives have been systematically evaluated for glycosidase inhibition, with docking studies into the glucoamylase active site providing structural insights that inform analog development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lentiginosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.